3-((2-hydroxy-3-(N-(4-methoxyphenyl)-4-methylphenylsulfonamido)propyl)amino)propanoic acid
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a sulfonamide, a carboxylic acid, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, while the sulfonamide group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces .Scientific Research Applications
Functional Modification of Polymers
Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amines, including aromatic ones similar to the structure of interest, showed enhanced swelling properties and thermal stability. These modifications resulted in polymers with promising biological activities, suggesting potential medical applications due to their increased biocompatibility and therapeutic efficacy (Aly & El-Mohdy, 2015).
Drug Metabolism and Biocatalysis
The biaryl-bis-sulfonamide compound LY451395, acting as a potent potentiator of the AMPA receptors, undergoes extensive metabolism in preclinical species. Microbial-based biocatalytic systems using Actinoplanes missouriensis were employed to produce mammalian metabolites of LY451395, demonstrating the utility of such approaches in drug metabolism studies and the generation of metabolites for clinical investigations (Zmijewski et al., 2006).
Synthesis of Derivatives for Potential Biological Activity
Research into the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives explored strategies for the imination of sulfoxide precursors, leading to pseudo-dipeptides exhibiting interesting conformational properties. These studies contribute to the understanding of how structural modifications can influence the biological activities of sulfonamide derivatives, potentially offering new therapeutic agents (Tye & Skinner, 2002).
Catalysis and Selective Reactions
Sulfonated Schiff base copper(II) complexes, derived from reactions involving sulfonic acids, demonstrated efficiency and selectivity as catalysts in alcohol oxidation processes. This research highlights the role of such complexes in facilitating environmentally friendly and selective chemical transformations, with implications for industrial synthesis and sustainable chemistry (Hazra et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-15-3-9-19(10-4-15)29(26,27)22(16-5-7-18(28-2)8-6-16)14-17(23)13-21-12-11-20(24)25/h3-10,17,21,23H,11-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXHGCYQQOCECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(=O)O)O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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